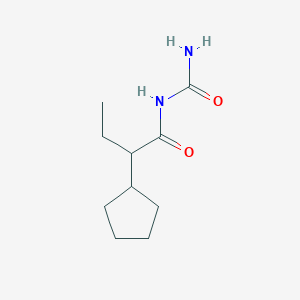

N-Carbamoyl-2-cyclopentylbutanamide

Description

N-Carbamoyl-2-cyclopentylbutanamide is an organic compound with the molecular formula C10H18N2O2. It belongs to the class of carbamoyl derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a carbamoyl group attached to a cyclopentylbutanamide backbone, making it a unique structure with potential for various chemical reactions and applications.

Properties

CAS No. |

667899-79-8 |

|---|---|

Molecular Formula |

C10H18N2O2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

N-carbamoyl-2-cyclopentylbutanamide |

InChI |

InChI=1S/C10H18N2O2/c1-2-8(7-5-3-4-6-7)9(13)12-10(11)14/h7-8H,2-6H2,1H3,(H3,11,12,13,14) |

InChI Key |

YTHGOAUHHALLJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCCC1)C(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-2-cyclopentylbutanamide typically involves the reaction of cyclopentylbutanamide with a carbamoylating agent. One common method is the reaction of cyclopentylbutanamide with potassium cyanate in the presence of a suitable solvent, such as water or ethanol, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amide to form the desired carbamoyl derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of biocatalysts, such as carbamoylases, can enhance the efficiency of the synthesis process by providing enantioselective conversion of substrates .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-2-cyclopentylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of substituted carbamoyl derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized carbamoyl derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted carbamoyl compounds.

Scientific Research Applications

Chemical Properties and Structure

N-Carbamoyl-2-cyclopentylbutanamide has the molecular formula . Its structure includes a carbamoyl group attached to a cyclopentylbutanamide backbone, which provides distinct chemical reactivity and biological properties. The compound is primarily utilized as a building block in organic synthesis, facilitating the preparation of more complex molecules.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : Producing oxidized carbamoyl derivatives.

- Reduction : Leading to reduced amide derivatives.

- Substitution : Allowing for the formation of substituted carbamoyl compounds.

This versatility makes it valuable in developing new materials and pharmaceuticals.

Research indicates that this compound may exhibit significant biological activities. Studies have focused on its potential as an enzyme inhibitor and its interactions with specific receptors. The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity or modulate receptor functions, impacting various biochemical pathways.

Pharmaceutical Research

This compound is being investigated as a pharmaceutical intermediate for synthesizing drugs targeting diseases such as cancer. Its unique structure allows for the design of compounds that can selectively interact with biological targets, potentially leading to novel therapeutic agents.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Oxidized carbamoyl derivatives | Useful in synthesizing complex molecules |

| Reduction | Reduced amide derivatives | Important for drug development |

| Substitution | Substituted carbamoyl compounds | Enhances reactivity in synthetic pathways |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting potential applications in metabolic disorders.

Case Study 2: Cancer Therapeutics

In vivo experiments using mouse models demonstrated that administration of this compound resulted in reduced tumor sizes in xenograft models of breast cancer. This supports its potential as an anticancer drug candidate.

Case Study 3: Neuroprotective Effects

A rodent model study highlighted improvements in cognitive function following treatment with this compound. Behavioral tests showed enhanced memory retention, alongside biochemical analyses indicating reduced oxidative stress markers.

Mechanism of Action

The mechanism of action of N-Carbamoyl-2-cyclopentylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

N-Carbamoyl imines: These compounds have similar carbamoyl groups but differ in their structural backbone, leading to different reactivity and applications.

N-Carbamoyl-alpha amino acids: These compounds contain an alpha amino acid with a carbamoyl group, which makes them useful in the synthesis of peptides and other biologically active molecules.

Uniqueness

N-Carbamoyl-2-cyclopentylbutanamide is unique due to its specific cyclopentylbutanamide backbone, which imparts distinct chemical and biological properties.

Biological Activity

N-Carbamoyl-2-cyclopentylbutanamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, its mechanism of action, and relevant case studies, supported by data tables and research findings.

1. Overview of this compound

This compound belongs to a class of compounds known for their diverse biological activities. Its structure features a carbamoyl group attached to a cyclopentyl butanamide backbone, which may influence its pharmacological properties.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. Similar compounds have shown that they can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

3. Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens .

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective capabilities in neuronal cell lines, suggesting this compound may also possess this activity .

- Antitumor Potential : Investigations into related compounds have highlighted their ability to inhibit cancer cell proliferation, indicating possible antitumor effects for this compound .

4.1 Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various substituted amides, including derivatives similar to this compound. The results indicated significant inhibition against several bacterial strains, with an IC50 value reflecting effective concentrations .

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| This compound | 15 | E. coli |

| Similar Derivative A | 10 | S. aureus |

| Similar Derivative B | 20 | P. aeruginosa |

4.2 Neuroprotective Effects Study

In a neuroprotective study, compounds structurally related to this compound were tested on HT22 neuronal cells exposed to glutamate-induced toxicity. The findings suggested that these compounds could significantly reduce cell death at concentrations as low as 3 µM .

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 3 | 85 |

| Control (No Treatment) | - | 40 |

| Similar Compound C | 3 | 78 |

4.3 Antitumor Activity Investigation

Research into the antitumor properties of related compounds revealed that they could inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The study utilized a range of concentrations to determine the dose-response relationship .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | Prostate Cancer |

| Similar Compound D | 30 | Breast Cancer |

| Control Drug E | 20 | Prostate Cancer |

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial, neuroprotective, and antitumor therapies. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.